(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline is a chiral organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and potential applications. The presence of both methyl and propoxy groups attached to the tetrahydroisoquinoline core contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a substituted isoquinoline derivative, using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
Scientific Research Applications
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-1,3-Dimethyl-6-ethoxy-1,2,3,4-tetrahydroisoquinoline
- (1R,3S)-1,3-Dimethyl-6-butoxy-1,2,3,4-tetrahydroisoquinoline
- (1R,3S)-1,3-Dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Compared to similar compounds, (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline exhibits unique properties due to the propoxy group, which influences its chemical reactivity and biological activity. The specific stereochemistry also contributes to its distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCPXXITGHPXSH-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(NC(C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H](N[C@H](C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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